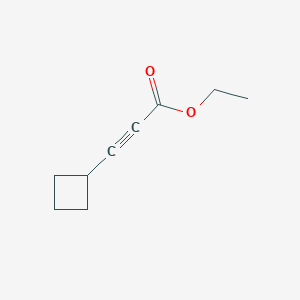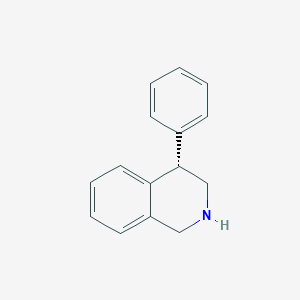
(3S,4R)-3-Methoxy-4-phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-Methoxy-4-phenylpyrrolidine is a chiral pyrrolidine derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Methoxy-4-phenylpyrrolidine typically involves enantioselective methods to ensure the desired stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantiomeric purity. For instance, the lipase-mediated resolution protocol has been employed to prepare this compound with excellent enantiomeric excess .
Another method involves the use of ring-closing metathesis (RCM) reactions, starting from commercially available diallylamine. This method includes SN2 displacement reactions followed by RCM to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes due to their efficiency and selectivity. The use of immobilized enzymes on solid supports can facilitate the continuous production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Methoxy-4-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the phenyl group can produce cyclohexyl derivatives.
Scientific Research Applications
(3S,4R)-3-Methoxy-4-phenylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a chiral ligand in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Methoxy-4-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, it can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(3-Methoxyphenyl)-3-pyrrolidinecarboxylic Acid Hydrochloride: This compound shares a similar pyrrolidine core but differs in the presence of a carboxylic acid group.
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This isomer has a methylamino group instead of a phenyl group, leading to different chemical and biological properties.
Uniqueness
(3S,4R)-3-Methoxy-4-phenylpyrrolidine is unique due to its specific stereochemistry and the presence of both methoxy and phenyl groups. These features contribute to its distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a chiral building block make it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(3S,4R)-3-methoxy-4-phenylpyrrolidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-8-12-7-10(11)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-,11+/m0/s1 |
InChI Key |
RAMDCRBDDUJFCZ-WDEREUQCSA-N |
Isomeric SMILES |
CO[C@@H]1CNC[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
COC1CNCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)

![1,10-bis[2-chloro-4-(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947969.png)

![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)

![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)






